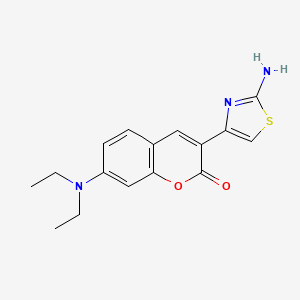
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that features a thiazole ring, an amino group, and a benzopyran structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable precursor with a thioamide The benzopyran structure is then introduced through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial synthesis.
化学反応の分析
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
科学的研究の応用
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The thiazole ring and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzopyran structure may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(dimethylamino)-2H-1-benzopyran-2-one
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(methylamino)-2H-1-benzopyran-2-one
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and structural features make it distinct from other similar compounds, potentially offering unique advantages in its applications.
特性
CAS番号 |
88735-47-1 |
|---|---|
分子式 |
C16H17N3O2S |
分子量 |
315.4 g/mol |
IUPAC名 |
3-(2-amino-1,3-thiazol-4-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C16H17N3O2S/c1-3-19(4-2)11-6-5-10-7-12(13-9-22-16(17)18-13)15(20)21-14(10)8-11/h5-9H,3-4H2,1-2H3,(H2,17,18) |
InChIキー |
XYMISFWIUUPXII-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


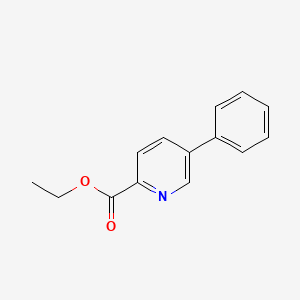
![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
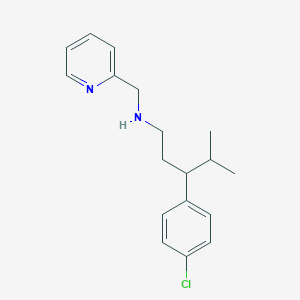
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
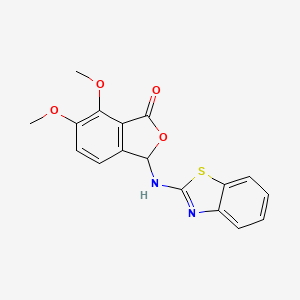
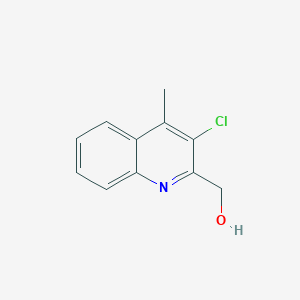
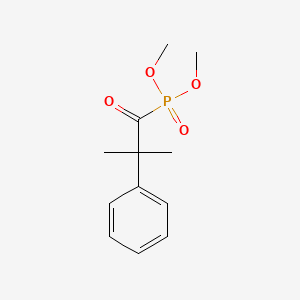
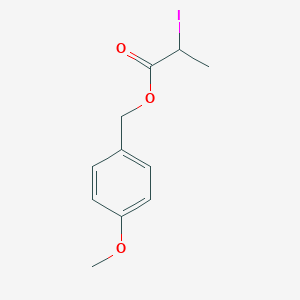
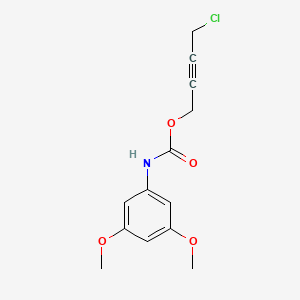
![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
